molecular formula C21H26N2O5 B2769510 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide CAS No. 453586-03-3

4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide

Cat. No.: B2769510
CAS No.: 453586-03-3
M. Wt: 386.448
InChI Key: JFEZJVZQXXAZDL-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is a useful research compound. Its molecular formula is C21H26N2O5 and its molecular weight is 386.448. The purity is usually 95%.
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Scientific Research Applications

Environmental Presence and Toxicity

  • Synthetic Phenolic Antioxidants: Research has shown that synthetic phenolic antioxidants (SPAs), which include compounds similar to 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide, are widely used in industrial and commercial products. They have been detected in various environmental matrices and in humans, indicating widespread exposure. Some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future studies should focus on reducing the potential for environmental pollution by developing SPAs with low toxicity and low migration ability (Liu & Mabury, 2020).

Bioactivities and Natural Occurrence

  • Natural Sources and Bioactivities: 2,4-Di-tert-butylphenol (DTBP) and its analogs, which share structural similarities with the compound , are toxic secondary metabolites produced by various organisms. These compounds are major components of volatile or essential oils and exhibit potent toxicity. Their production by organisms raises questions about their ecological roles and potential bioactivities (Zhao et al., 2020).

Pharmacokinetic Enhancements

  • Resveratrol Bioavailability: Efforts to improve the bioavailability of compounds like resveratrol have included various methodological approaches, such as nanoencapsulation and the synthesis of derivatives with different substituents, including methoxylic groups. These approaches aim to enhance absorption, membrane transport, and overall pharmacokinetic characteristics, highlighting the potential to modify and improve the properties of compounds like this compound for clinical applications (Chimento et al., 2019).

Atmospheric Nitration

  • Nitrated Phenols: The atmospheric occurrence of nitrophenols, including the formation and environmental impact of nitrated derivatives of phenolic compounds, is reviewed. These compounds can arise from combustion processes and secondary atmospheric reactions, impacting environmental and human health. Understanding their sources, transformations, and sinks is crucial for assessing the environmental fate of nitrated compounds similar to this compound (Harrison et al., 2005).

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-21(2,3)15-7-10-17(11-8-15)28-13-5-6-20(24)22-18-12-9-16(23(25)26)14-19(18)27-4/h7-12,14H,5-6,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEZJVZQXXAZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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